molecular formula C13H11N5O3 B2715108 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034505-40-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2715108
CAS RN: 2034505-40-1
M. Wt: 285.263
InChI Key: RCRDPUVUMTVANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Scientific Research Applications

Pharmacological Applications

  • Neuroprotection and Receptor Antagonism : A study explored the development of novel excitatory amino acid (EAA) receptor antagonists, leading to the synthesis of compounds with potential neuroprotective effects. These compounds were designed based on the structure of AMPA and showed selectivity in antagonizing excitation induced by specific agonists in neuropharmacological assays, highlighting their potential in neuroprotective strategies (Krogsgaard-Larsen et al., 1991).

Chemical and Structural Studies

  • Mixed-Ligand Copper(II) Complexes : Research into the electronic and bonding properties of mixed-ligand copper(II) complexes, including those with N-(2-picolyl)picolinamide, has been conducted to understand their molecular structures and potential applications in coordination chemistry. These studies provide insight into the design of metal complexes with specific electronic characteristics for use in various chemical applications (Wu & Su, 1997).

Synthetic Chemistry

  • Synthesis of Derivatives : A synthetic approach to substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the versatility of incorporating the oxadiazole moiety into complex molecules, which could be relevant for developing new chemical entities with potential biological activities (Chau, Saegusa, & Iwakura, 1982).

Metabolic Stability Enhancement

  • Modification for Stability : Research into modifications of the oxazoline ring of antipicornavirus compounds, aiming to address metabolic instability, has led to the development of analogs with enhanced stability. This includes the introduction of the trifluoromethyl group to the isoxazole ring, demonstrating a strategy to improve the metabolic stability of pharmacologically active molecules (Diana et al., 1995).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-4-2-3-5-14-9/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRDPUVUMTVANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

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